![molecular formula C18H21BrN2O3S B4759278 N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide](/img/structure/B4759278.png)
N~2~-(4-bromobenzyl)-N~2~-(phenylsulfonyl)-N~1~-propylglycinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N2-(4-bromobenzyl)-N2-(phenylsulfonyl)-N1-propylglycinamide often involves condensation reactions and catalytic processes. For example, the synthesis of (E)-4-((4-Bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide demonstrates a related approach through condensation of 4-bromobenzaldehyde and sulfadiazine, indicating the utility of bromobenzyl and phenylsulfonyl components in complex organic syntheses (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Molecular Structure Analysis
The structural analysis of related compounds reveals the importance of functional groups and their placement in determining the molecule's properties and reactivity. The study of the crystal structure of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, for instance, provides insight into the arrangement of bromobenzyl groups and their interaction with other components of the molecule (Matthews, Colman, Selzer, Weaver, & Duncan, 1973).
Chemical Reactions and Properties
Compounds with bromobenzyl and phenylsulfonyl groups participate in a variety of chemical reactions, demonstrating diverse reactivity patterns. For example, the oxidative addition of α-Bromoglycine to palladium(0) and platinum(0) complexes showcases the reactivity of bromine-containing molecules in forming new bonds and complexes (Kayser, Missling, Knizek, Nöth, & Beck, 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based fluorescent ATRP initiator, highlights the impact of molecular structure on physical properties, such as fluorescence and solubility (Kulai & Mallet-Ladeira, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-propylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-2-12-20-18(22)14-21(13-15-8-10-16(19)11-9-15)25(23,24)17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGBDCLAAMOZPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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